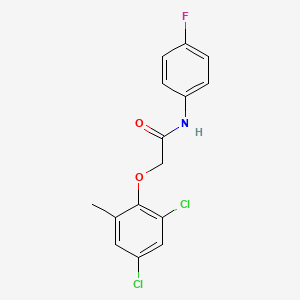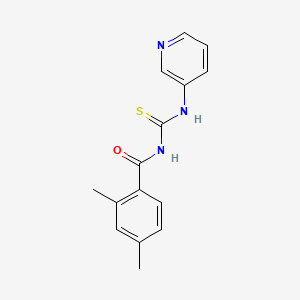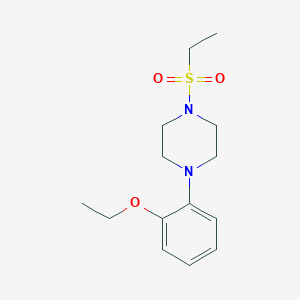
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzamide structure
安全和危害
Sigma-Aldrich provides “N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The introduction of the benzamide group is achieved through acylation. This involves reacting the nitrobenzene derivative with an acyl chloride in the presence of a base such as pyridine.
Methoxylation: The introduction of the methoxy group is achieved through methoxylation. This involves reacting the acylated product with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitrobenzene oxides.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile or nucleophile used.
科学研究应用
Chemistry: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its derivatives may be developed into pharmaceutical agents for the treatment of various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)-3-phenylacrylamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Comparison: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide structure. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the nitro group enhances its potential for reduction reactions, while the benzamide structure provides a scaffold for further functionalization. Similar compounds may lack one or more of these features, resulting in different reactivity and applications.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-7-15(22-3)13(8-10)17-16(19)12-5-6-14(18(20)21)11(2)9-12/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHVEISXAKMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
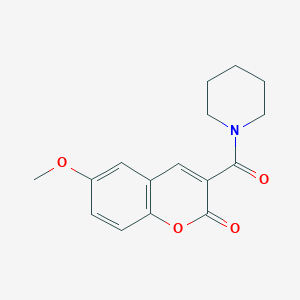
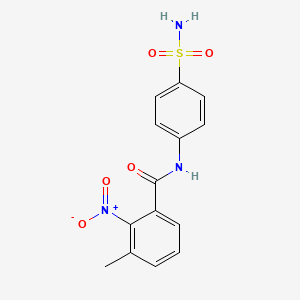
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B5843019.png)
![1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B5843023.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)
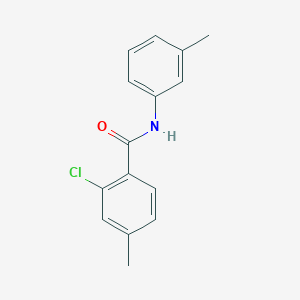
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
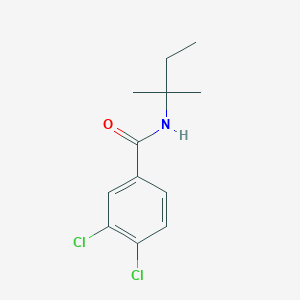
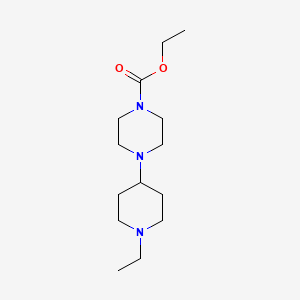
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)
![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)
